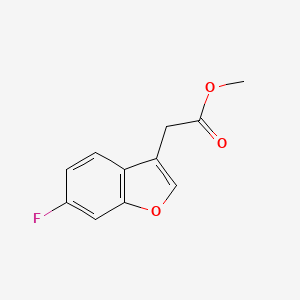

Methyl 2-(6-fluorobenzofuran-3-yl)acetate

Description

Historical Context and Evolution of Benzofuran (B130515) Chemistry in Academia

The academic journey of benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran ring by Perkin. rsc.org This foundational discovery opened the door to a new field of heterocyclic chemistry. rsc.org Early research focused on understanding the fundamental reactivity and properties of the benzofuran nucleus. Over the decades, the academic focus has evolved significantly, spurred by the discovery of naturally occurring benzofuran derivatives with potent biological activities. rsc.org This led to the development of numerous novel and efficient synthetic methodologies aimed at constructing and functionalizing the benzofuran scaffold. rsc.orgmdpi.com Modern academic research has shifted towards creating structurally diverse benzofuran libraries for high-throughput screening and designing targeted therapeutic agents, reflecting the maturity and importance of this chemical class. nih.gov

Importance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and chemical biology, forming the structural basis for a vast number of therapeutic agents. nih.gov It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. researchgate.net These cyclic structures, which incorporate atoms other than carbon (such as oxygen, nitrogen, or sulfur) into the ring, are integral to the structure of essential biomolecules, including DNA, vitamins, and amino acids. researchgate.netresearchgate.net In drug design, heterocyclic scaffolds provide a rigid framework that can be strategically functionalized to optimize interactions with biological targets like enzymes and receptors. mdpi.comnih.gov The inclusion of heteroatoms allows for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are essential for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The Benzofuran Moiety as a Privileged Structure in Contemporary Drug Discovery Research

The benzofuran moiety is widely recognized as a "privileged structure" in modern drug discovery. This term describes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. nih.govijabbr.com The unique structural and electronic properties of the benzofuran ring system allow its derivatives to exhibit an exceptionally broad spectrum of biological activities. rsc.org These include antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties. rsc.orgnih.govijabbr.com The benzofuran core is present in numerous clinically approved drugs and natural products, underscoring its therapeutic relevance. rsc.orgnih.gov Researchers actively exploit this privileged scaffold to design new enzyme inhibitors, receptor agonists, and antagonists, making it a focal point of many academic and industrial drug discovery programs. acs.org

Overview of Fluorinated Organic Compounds in Academic Research and their Specific Role within Benzofuran Chemistry

The introduction of fluorine into organic molecules is a powerful and widely used strategy in academic research, particularly in medicinal chemistry. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic compounds. researchgate.net Its small size allows it to serve as a bioisostere of a hydrogen atom, yet its electronic effects can profoundly alter a molecule's stability, lipophilicity, and binding affinity. researchgate.net It is estimated that 20-30% of all modern pharmaceuticals contain fluorine. researchgate.net

Within benzofuran chemistry, fluorination is a key tool for modulating biological activity. The strategic placement of fluorine atoms on the benzofuran scaffold has been shown to enhance drug permeability and bioavailability. Furthermore, halogenated benzofurans, including those with fluorine, have demonstrated a significant increase in anticancer activities, which is attributed to the ability of halogens to form stabilizing "halogen bonds" with biological targets. Academic studies have focused on synthesizing and evaluating fluorinated benzofuran derivatives for their potential as anti-inflammatory and anticancer agents, highlighting the synergistic benefit of combining the privileged benzofuran core with the unique properties of fluorine.

Scope and Research Focus on Methyl 2-(6-fluorobenzofuran-3-yl)acetate within the Broader Benzofuran Research Landscape

While extensive academic literature exists on the broad class of benzofuran derivatives, specific research focusing exclusively on this compound is not widely prominent. Instead, this compound is best understood as a valuable molecular intermediate and a representative of a class of structures with high potential in synthetic and medicinal chemistry. Its academic significance is derived from the combination of three key structural features: the benzofuran core, the fluorine substituent at the 6-position, and the methyl acetate (B1210297) group at the 3-position.

The 2-(benzofuran-3-yl)acetic acid framework and its esters are of significant interest in drug discovery. For instance, derivatives of the structurally related (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been extensively optimized to develop potent and bioavailable agonists for G protein-coupled receptor 40 (GPR40), leading to clinical candidates for the treatment of type 2 diabetes. This demonstrates the potential of the benzofuran acetic acid scaffold to yield highly active therapeutic agents.

The presence of a fluorine atom at the 6-position is expected to enhance the compound's metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. Research on inhibitors of lysine (B10760008) acetyltransferases (KAT6A/B) for cancer therapy has explored substitutions at the 6-position of the benzofuran ring, indicating the importance of this position for biological activity. acs.org

Given this context, this compound is primarily of interest to academic researchers as a versatile building block. Synthetic routes to benzofuran-3-acetic acids are well-established, typically involving the rearrangement of substituted coumarins followed by standard esterification procedures. nih.gov This accessibility allows chemists to use this compound as a starting material to generate a library of more complex molecules, such as amides, hydrazides, and other derivatives, for screening against various biological targets. Therefore, the research focus on this specific compound lies not in its final biological application, but in its role as a key intermediate for the exploration of new chemical space within the medicinally significant family of fluorinated benzofurans.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description | Significance in Chemical Research |

|---|---|---|

| Core Scaffold | Benzofuran | A privileged structure known for a wide range of biological activities (antimicrobial, anticancer, etc.). nih.govijabbr.com |

| Substitution at C3 | Methyl Acetate Group | A common functional group in bioactive molecules; serves as a synthetic handle for creating derivatives (e.g., amides, acids). nih.gov |

| Substitution at C6 | Fluorine Atom | Enhances metabolic stability, bioavailability, and binding affinity; a common modification in modern drug design. |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

CAS No. |

1420795-04-5 |

|---|---|

Molecular Formula |

C11H9FO3 |

Molecular Weight |

208.18 g/mol |

IUPAC Name |

methyl 2-(6-fluoro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C11H9FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |

InChI Key |

GTUKXAHHMQBRET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=COC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Benzofuran Derivatives, with Specific Emphasis on Fluorine and Acetate Substitutions

General Principles of SAR in Designing Bioactive Benzofuran (B130515) Compounds

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a crucial scaffold in medicinal chemistry due to its versatile physicochemical properties and broad range of biological activities. mdpi.comsemanticscholar.orgnih.gov The inherent structure of benzofuran allows for substitutions at various positions, leading to derivatives with unique therapeutic values. mdpi.com Structure-activity relationship (SAR) studies are fundamental in understanding how these structural modifications influence the biological activity of benzofuran derivatives, guiding the design of more potent and selective therapeutic agents. semanticscholar.orgnih.gov

Key principles have emerged from extensive SAR investigations of benzofuran compounds:

Substitution Patterns: The position and nature of substituents on the benzofuran core are critical determinants of biological activity. mdpi.com For instance, early studies identified that ester or heterocyclic ring substitutions at the C-2 position were vital for the cytotoxic activity of certain benzofuran derivatives. mdpi.comnih.gov

Hybrid Molecules: The fusion of the benzofuran nucleus with other pharmacologically active moieties has been a successful strategy to enhance therapeutic efficacy. These "hybrid benzofurans" often exhibit improved biological profiles compared to the individual components. nih.gov

Physicochemical Properties: Modifications to the benzofuran scaffold can significantly alter properties such as lipophilicity, electronic distribution, and steric effects, which in turn affect how the molecule interacts with biological targets. nih.govresearchgate.net

The overarching goal of SAR studies in this context is to elucidate the structural requirements necessary for potent and selective biological activity, thereby facilitating the rational design of novel benzofuran-based drugs for a variety of diseases, including cancer, infections, and neurodegenerative disorders. semanticscholar.orgnih.govnih.gov

Analysis of the Impact of Fluorine Substitution on Biological Activity in Benzofuran Scaffolds

The introduction of fluorine atoms into the benzofuran scaffold is a widely employed strategy in medicinal chemistry to modulate the biological properties of these compounds. tandfonline.compharmacyjournal.orgnih.gov Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.compharmacyjournal.org

Studies have shown that fluorination can enhance the biological effects of benzofuran derivatives. For example, the presence of fluorine, along with other groups like bromine, hydroxyl, and/or carboxyl groups, has been suggested to enhance the anti-inflammatory and potential anticancer effects of benzofuran and dihydrobenzofuran derivatives. nih.gov In some cases, fluoro-substituted benzofuran analogues have demonstrated better urease inhibition compared to their chloro-substituted counterparts, a difference that may be attributed to fluorine's ability to participate in hydrogen bonding with the enzyme's active site and its electron-withdrawing nature.

However, the effect of fluorine substitution is not always straightforward and can be position-dependent. For instance, in a series of benzofuran-based hydrazones, an ortho-fluoro substitution on a phenyl ring resulted in a more potent urease inhibitor compared to para- and meta-fluoro substitutions. Conversely, in another study on antifungal benzofuran derivatives, the extent of fluorine substitution on a benzene ring was found to have little effect on the activity. sci-hub.se This highlights the context-dependent nature of fluorine's influence and the importance of systematic SAR studies for each class of compounds.

The strategic incorporation of fluorine into a benzofuran derivative can significantly alter its interaction with biological targets through a combination of electronic and steric effects. tandfonline.combenthamscience.com These modifications can lead to enhanced binding affinity and improved inhibitory activity against enzymes.

Electronic Effects:

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in receptors or enzymes. researchgate.netbenthamscience.com This can lead to improved bioavailability and potency.

Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, altering their ionization state at physiological pH. This can impact the strength of ionic interactions with biological targets.

Hydrogen Bonding and Dipolar Interactions: While fluorine is a poor hydrogen bond acceptor, the C-F bond is highly polarized. nih.gov This polarity can lead to favorable dipole-dipole interactions with receptor sites. nih.gov In some instances, fluorine's electron-withdrawing properties can strengthen hydrogen bonds formed by adjacent donor groups.

Steric Effects:

Minimal Steric Hindrance: Due to its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), fluorine can often be substituted for hydrogen without causing significant steric clashes in a binding pocket. tandfonline.com This allows for electronic properties to be modified with minimal structural perturbation. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can be advantageous if the fluorine-induced conformation aligns better with the binding site of a target protein, leading to enhanced affinity.

The interplay of these electronic and steric effects is complex and highly dependent on the specific location of the fluorine atom within the molecule and the topology of the target's binding site. nih.gov Understanding these nuanced effects is crucial for the rational design of fluorinated benzofuran derivatives with optimized biological activity.

Evaluation of the Acetate (B1210297) Side Chain’s Contribution to SAR in Benzofuran Derivatives

The presence and characteristics of a side chain, such as an acetate group, can play a significant role in the structure-activity relationship of benzofuran derivatives. While direct SAR studies focusing solely on an acetate side chain in "Methyl 2-(6-fluorobenzofuran-3-yl)acetate" are not extensively detailed in the provided context, general principles of side chain contributions can be inferred.

In many bioactive compounds, side chains like the acetate group can influence several key properties:

Solubility and Pharmacokinetics: The ester functionality of the acetate group can impact the molecule's solubility and its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrolysis of the ester in vivo can also lead to the formation of a carboxylic acid metabolite, which may have its own biological activity and pharmacokinetic properties.

Target Interaction: The acetate side chain can directly interact with the target protein through hydrogen bonding (with the carbonyl oxygen) or hydrophobic interactions (with the methyl group). The flexibility of the side chain allows it to adopt various conformations to optimize these interactions within the binding pocket.

Metabolic Stability: Ester groups can be susceptible to hydrolysis by esterase enzymes. Modifications to the acetate side chain, such as replacing the methyl group with a more sterically hindered group, can be a strategy to improve metabolic stability and prolong the compound's duration of action.

Earlier SAR studies on benzofurans have noted that ester substitutions at certain positions, such as C-2, were crucial for cytotoxic activity. mdpi.comnih.gov This suggests that ester-containing side chains, like the acetate group, can be a key determinant of the biological profile of benzofuran derivatives.

Computational Approaches in SAR Analysis of Benzofuran Analogues

General computational methods are widely applied to benzofuran analogues to elucidate their structure-activity relationships. These approaches are crucial for understanding how different substituents on the benzofuran scaffold influence biological activity. However, specific computational studies focusing on this compound, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and conformational analysis, have not been identified in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzofuran derivatives, docking studies are instrumental in understanding their binding modes within the active sites of various biological targets. These simulations can provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity and activity. The addition of a fluorine atom to the benzofuran ring can significantly alter these interactions due to its high electronegativity and ability to form strong hydrogen bonds. The acetate group can also participate in hydrogen bonding and other electrostatic interactions.

Despite the importance of these substitutions, no specific molecular docking studies for this compound have been reported. Therefore, a detailed analysis of its ligand-target interactions, including binding energy data and specific amino acid interactions, cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. For benzofuran derivatives, QSAR studies have been used to identify key molecular descriptors that influence their activity. These descriptors can include electronic, steric, and hydrophobic parameters.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is no published data on the biological activity of a series of compounds directly related to this compound, a specific QSAR model and its predictive capabilities for this compound cannot be discussed.

Conformational Landscape Analysis and its Relevance to Activity

While general principles of conformational analysis can be applied, specific studies, such as those using computational methods like molecular dynamics simulations or experimental techniques like NMR spectroscopy, have not been published for this compound. Consequently, a detailed discussion of its conformational landscape and the relevance of specific conformers to biological activity is not possible.

Theoretical and Computational Investigations of Methyl 2 6 Fluorobenzofuran 3 Yl Acetate and Its Relevant Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

DFT has proven to be an effective method for describing the structural and electronic properties of various molecules due to its balance of computational cost and accuracy. nih.gov Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate electronic properties. nih.govjmaterenvironsci.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For Methyl 2-(6-fluorobenzofuran-3-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO may be distributed across the ester group and the aromatic system.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density around the molecule. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the ester and furan (B31954) moieties, along with the fluorine atom, are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Predicted Frontier Molecular Orbital Energies for Benzofuran Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Benzofuran | -6.25 | -0.89 | 5.36 |

| 6-Fluorobenzofuran | -6.38 | -1.05 | 5.33 |

| Methyl 2-(benzofuran-3-yl)acetate | -6.15 | -1.10 | 5.05 |

| This compound | -6.28 | -1.25 | 5.03 |

Note: The data in the table is illustrative, based on typical values for these types of compounds, to demonstrate the concepts discussed.

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. nih.gov

NMR Simulations: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures. nih.govnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons. The fluorine substituent would introduce characteristic splitting patterns and shifts for nearby carbon and proton atoms.

IR Simulations: The calculation of vibrational frequencies through DFT can generate a theoretical Infrared (IR) spectrum. nih.gov This simulated spectrum helps in assigning experimental IR absorption bands to specific molecular vibrations, such as the C=O stretch of the ester group, C-O-C stretches of the furan and ester, and C-F stretching vibrations.

MS Simulations: While less common, computational methods can also provide insights into mass spectrometry (MS) fragmentation patterns by calculating the energies of potential fragment ions, helping to rationalize the observed fragmentation pathways.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Benzofuran Analogue

| Data Type | Predicted Value | Experimental Value |

| ¹H NMR (Methylene, ppm) | 4.01 | 4.05 nih.gov |

| ¹H NMR (Methyl, ppm) | 3.72 | 3.75 nih.gov |

| ¹³C NMR (C=O, ppm) | 170.5 | 169.8 |

| IR (C=O stretch, cm⁻¹) | 1735 | 1740 |

Note: Experimental data is from a similar analogue, Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, for comparative purposes. nih.gov Predicted values are hypothetical.

Molecular Dynamics Simulations to Model Dynamic Behavior

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For benzofuran derivatives with potential biological activity, MD simulations are crucial for understanding how they interact with protein targets. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the ligand-protein complex. This simulation reveals the stability of the binding pose, identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking), and shows how water molecules mediate these interactions. nih.govnih.gov For this compound, simulations could show how the ester group acts as a hydrogen bond acceptor and how the fluorobenzofuran core fits into a hydrophobic pocket of a target protein. nih.gov

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (typically water), allowing for the study of solvation effects on the molecule's structure and dynamics. The simulations can reveal how the molecule's conformation fluctuates over time. For this compound, the flexible acetate side chain can adopt various conformations, and MD simulations can determine the relative populations and energies of these conformers in solution, providing a more realistic understanding of its behavior than a static, in-vacuo model.

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery and materials science is the prediction of binding affinities. Various methods are employed to estimate the strength of the interaction between a ligand and its receptor.

Molecular docking is a common starting point, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The resulting poses are scored based on an estimation of binding affinity. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can then be applied to MD simulation trajectories to calculate the free energy of binding with higher accuracy. nih.gov These calculations can rationalize why small chemical modifications, such as the addition of a fluorine atom or a methyl group, can lead to significant changes in binding affinity. nih.gov The fluorine atom on the benzofuran ring, for instance, could engage in favorable halogen bonding or modulate the electronic properties of the ring system to enhance π-π stacking interactions. nih.gov

Table 3: Example of Predicted Binding Contributions for a Ligand-Protein Complex

| Interaction Type | Key Residues | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bond | Ser, Arg | -4.5 |

| Hydrophobic Contacts | Leu, Phe, Met | -6.2 acs.org |

| π-π Stacking | Trp | -2.1 nih.gov |

| Total Binding Affinity (Estimated) | -8.8 (Docking Score) |

Note: This table is a hypothetical representation of the types of data generated from molecular interaction and binding affinity studies.

Computational Design and Virtual Screening of Novel Fluorinated Benzofuran Derivatives

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. Computer-Aided Drug Design (CADD) encompasses a variety of in silico techniques that allow for the rational design and screening of new molecules with desired pharmacological properties. nih.gov These approaches are particularly valuable for exploring the vast chemical space of scaffolds like fluorinated benzofurans, enabling the identification of promising lead compounds with enhanced efficacy and target specificity. Methodologies such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process. nih.govnih.gov

Virtual screening, for instance, allows researchers to computationally screen large libraries of compounds against a specific biological target to identify those with a high likelihood of binding. nih.gov This process significantly narrows down the number of candidates for synthesis and experimental testing. Molecular docking further refines this by predicting the preferred orientation and binding affinity of a ligand when it interacts with a target protein's active site. mdpi.com By analyzing these interactions, medicinal chemists can understand the structural basis of activity and rationally design modifications to improve potency. nih.gov QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity, providing predictive tools to guide the design of more potent analogues. nih.govmdpi.com

The benzofuran nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. nih.gov The strategic introduction of fluorine atoms into the benzofuran structure is known to enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov Computational studies are therefore instrumental in predicting how and where fluorination and other substitutions can be most effectively applied to optimize the therapeutic potential of this class of compounds. nih.gov

Recent research has employed these computational strategies to design novel fluorinated benzofuran derivatives for various therapeutic targets. In one study, a hybridization approach was used to design new inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.govtandfonline.com Molecular docking simulations were performed to explore how the designed benzofuran derivatives could bind to the CDK2 kinase domain, leading to the identification of compounds with potent inhibitory activity. nih.gov

Another computational investigation focused on developing inhibitors for Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13), an essential enzyme for the survival of the tuberculosis pathogen. nih.gov Through in silico screening of benzofuran-1,3,4-oxadiazole hybrids, several lead compounds were identified that exhibited excellent binding energies, comparable to or even better than a known reference inhibitor. nih.gov Molecular dynamics simulations further confirmed the stability of these compounds within the enzyme's active site. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of a highly electronegative fluorine atom on the phenyl ring was a key contributor to the high binding affinity. nih.gov

The following tables summarize key findings from computational studies on novel benzofuran derivatives, showcasing predicted binding affinities and inhibitory activities against various protein targets.

Table 1: Molecular Docking Results for Benzofuran-1,3,4-Oxadiazole Derivatives Against Mtb Pks13

| Compound ID | Substituent on Phenyl Ring | Binding Affinity (kcal/mol) |

| BF3 | 4-Fluoro | -14.23 |

| BF4 | 2,5-Dimethoxy | -14.82 |

| BF8 | 4-Methyl | -14.11 |

| TAM-16 (Reference) | - | -14.61 |

| Data sourced from an in silico study on benzofuran-1,3,4-oxadiazole scaffolds as potential Mtb Pks13 inhibitors. nih.gov |

Table 2: Inhibitory Activity of Computationally Designed Benzofuran Derivatives Against CDK2

| Compound ID | Description | IC₅₀ (nM) |

| 9h | Benzofuran-piperazine hybrid with acylhydrazone tail | 40.91 |

| 11d | Benzofuran-piperazine hybrid with thiosemicarbazide (B42300) tail | 41.70 |

| 11e | Benzofuran-piperazine hybrid with thiosemicarbazide tail | 46.88 |

| 13c | Benzofuran-piperazine hybrid with semicarbazide (B1199961) tail | 52.63 |

| Staurosporine (Reference) | - | 56.76 |

| Data from a study identifying novel type II CDK2 inhibitors through a hybridization and computational design strategy. nih.govtandfonline.com |

These examples underscore the power of computational design and virtual screening in the targeted development of novel fluorinated benzofuran derivatives. By predicting molecular interactions and guiding structural modifications, these in silico methods streamline the discovery process, enabling the efficient identification of potent and selective therapeutic candidates. nih.govnih.gov The insights gained from these computational analyses, particularly regarding the favorable role of fluorine substitution, continue to drive the exploration of the benzofuran scaffold for new drug development. mdpi.comnih.gov

Biological Activity Mechanisms of Benzofuran Derivatives and Identified Research Targets Relevant to Methyl 2 6 Fluorobenzofuran 3 Yl Acetate

Investigation of Enzyme Inhibition Mechanisms by Benzofuran (B130515) Scaffolds

Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathways, particularly in oncology and neurodegenerative disorders. The structural versatility of the benzofuran nucleus allows for modifications that can enhance potency and selectivity for specific enzyme targets.

Histone Acetyltransferase (HAT) Inhibition (e.g., KAT6A/B)

Histone acetyltransferases (HATs) are crucial enzymes in the regulation of chromatin structure and gene expression. nih.gov The MYST family of HATs, which includes KAT6A and KAT6B, are particularly relevant as they are often dysregulated in various cancers. nih.gov Inhibition of these enzymes presents a promising therapeutic strategy.

Recent studies have identified acylsulfonamide-benzofuran derivatives as a novel class of KAT6A/B inhibitors. acs.org These compounds act as reversible competitors of acetyl coenzyme A (AcCoA), binding to the AcCoA tunnel and thereby inhibiting the acetylation of histone substrates. acs.org For instance, the compound BAY-184 demonstrated potent inhibition of KAT6A with an IC50 of 71 nM in biochemical assays. acs.org Structural studies have revealed that the benzofuran core and its substituents play a critical role in the binding affinity, with specific moieties forming key interactions within the enzyme's active site. acs.org The inhibition of KAT6A/B by these compounds has been shown to induce cellular senescence and arrest tumor growth, highlighting the therapeutic potential of this mechanism. nih.govresearchgate.net

Table 1: Example of a Benzofuran Derivative with KAT6A Inhibitory Activity

| Compound | Target | IC50 (nM) | Mechanism of Action |

| BAY-184 | KAT6A | 71 | Reversible competitor of AcCoA |

Note: This data is for a related benzofuran derivative, not Methyl 2-(6-fluorobenzofuran-3-yl)acetate.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as to cancer and bipolar disorder. nih.gov Several classes of benzofuran derivatives have been developed as GSK-3β inhibitors.

For example, benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been synthesized and shown to possess IC50 values in the nanomolar range against human GSK-3β. nih.gov These compounds are designed to fit into the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. The benzofuran ring, in this context, often serves as a crucial anchor, with substitutions on the ring system modulating the inhibitory potency and selectivity. nih.gov Another study on 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives also reported potent GSK-3β inhibitory activity. researchgate.net

Table 2: Examples of Benzofuran Derivatives with GSK-3β Inhibitory Activity

| Compound Class | Example Compound | IC50 (nM) against GSK-3β |

| Benzofuran-3-yl-(indol-3-yl)maleimides | Compound 3a | 4 |

| 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazoles | Not specified | Potent inhibitory activity |

Note: This data is for related benzofuran derivatives, not this compound.

Phosphoinositide 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The PI3K/Akt/mTOR and VEGFR2 signaling pathways are critical for cell survival, proliferation, and angiogenesis, and are often hyperactivated in cancer. nih.gov Dual inhibition of PI3K and VEGFR2 is a promising anti-cancer strategy. While specific dual inhibitors are under investigation rhhz.netnih.gov, the benzofuran scaffold has been explored in the context of VEGFR2 inhibition.

Research has shown that certain benzofuran derivatives can effectively inhibit VEGFR2-mediated signaling. nih.gov These compounds typically function by competing with ATP for the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote angiogenesis and tumor growth. nih.gov The development of benzofuran-based compounds that can simultaneously target both PI3K and VEGFR2 is an active area of research.

Elucidation of Receptor Interaction and Modulation Mechanisms

Beyond enzyme inhibition, benzofuran derivatives have been shown to interact with and modulate the function of various cellular receptors. These interactions can lead to a range of physiological effects. For instance, certain benzofuran derivatives have been synthesized and evaluated for their affinity to the serotonin (B10506) transporter and 5-HT1A receptors, suggesting potential applications in the treatment of central nervous system disorders. nih.gov

In silico molecular docking studies have been instrumental in elucidating the binding modes of benzofuran derivatives with their protein targets. These studies have shown that the benzofuran nucleus can fit into specific binding pockets, with substituents on the ring forming hydrogen bonds and other non-covalent interactions with key amino acid residues, thereby modulating the receptor's activity. nih.gov

Membrane Interaction Studies of Benzofuran Derivatives

The ability of a drug to permeate cell membranes is a critical determinant of its bioavailability and efficacy. Studies on benzofuran derivatives have investigated their interactions with model membranes and serum albumins. Research has demonstrated that benzofuran derivatives can bind to serum albumins, which can act as carriers for these compounds in the bloodstream. nih.govencyclopedia.pub

Spectroscopic techniques, such as circular dichroism, have been used to study the conformational changes in proteins like bovine serum albumin (BSA) upon binding to benzofuran derivatives. nih.gov These studies provide insights into the binding affinity and the potential for these compounds to be transported and distributed throughout the body. The lipophilicity and other physicochemical properties of the benzofuran derivatives, which can be tuned by chemical modification, play a significant role in their membrane permeability and interaction with plasma proteins.

Structure-Mechanism Relationships in Benzofuran-Based Biological Activities

The biological activity of benzofuran derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new and more potent therapeutic agents. nih.govresearchgate.netresearchgate.net These studies have revealed several key structural features that govern the biological activity of this class of compounds.

For example, the nature and position of substituents on the benzofuran ring can dramatically influence the inhibitory potency and selectivity for a particular enzyme or receptor. nih.gov In the context of anticancer activity, substitutions at the C-2 and C-3 positions of the benzofuran core have been shown to be particularly important. nih.gov The addition of specific functional groups can enhance binding affinity through increased hydrogen bonding, hydrophobic interactions, or by modulating the electronic properties of the molecule. nih.gov Computational modeling and quantum chemical calculations are often employed to understand these structure-activity relationships at a molecular level, providing valuable guidance for the synthesis of optimized benzofuran derivatives. researchgate.net

General Mechanisms of Antimicrobial Action for Benzofuran Derivatives, based on SAR studies

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including notable antimicrobial effects against various pathogens. nih.govrsc.org Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the general mechanisms through which these derivatives exert their antimicrobial action and in identifying key structural features that modulate their potency. While direct studies on this compound are limited, the broader principles derived from SAR studies on analogous benzofuran compounds provide a foundational understanding of its potential antimicrobial mechanisms.

The antimicrobial activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran scaffold. scienceopen.com The core benzofuran structure itself is a crucial pharmacophore, but its efficacy is significantly enhanced by the addition of various functional groups. nih.govrsc.org These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with microbial targets.

One of the key determinants of antimicrobial potency in benzofuran derivatives is the presence of electron-withdrawing groups. nih.govresearchgate.net SAR studies have consistently shown that the introduction of such groups on the aromatic ring, particularly at the para position, tends to increase antimicrobial activity. researchgate.net For instance, the presence of halogen atoms, such as bromine or chlorine, on the benzofuran ring has been correlated with enhanced antibacterial effects. nih.gov In the context of this compound, the fluorine atom at the C-6 position, being a highly electronegative element, is expected to contribute positively to its antimicrobial potential by modulating the electronic distribution of the benzofuran ring system.

The position of substituents also plays a critical role. For example, some studies have indicated that electron-withdrawing groups in the ortho position of the benzofuran ring can heighten potency. nih.gov Conversely, the presence of electron-donating groups on the benzofuran scaffold has been found to generally weaken antimicrobial activity. nih.gov

Furthermore, the nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is a significant factor. The introduction of various heterocyclic moieties or other functional groups at these positions can lead to compounds with potent and broad-spectrum antimicrobial activity. For this compound, the methyl acetate (B1210297) group at the C-3 position is a key structural feature. While SAR studies have extensively explored substitutions at the C-2 position, the influence of a methyl acetate group at C-3 on antimicrobial action is an area that warrants more specific investigation. However, it is plausible that this group influences the compound's solubility and ability to traverse microbial cell membranes.

The proposed mechanisms of antimicrobial action for benzofuran derivatives are diverse and appear to involve multiple cellular targets. While the precise molecular mechanisms are not fully elucidated for all derivatives, several key pathways have been suggested based on experimental evidence. These include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of the benzofuran core, modulated by its substituents, likely facilitates its partitioning into the lipid-rich cell membranes of microorganisms, leading to altered membrane permeability and function.

Recent research into novel benzofuran derivatives containing disulfide moieties has shed further light on potential mechanisms. acs.orgnih.govacs.org Proteomic analysis of bacteria treated with these compounds has suggested that they may act as versatile bactericides by impacting multiple cellular processes. acs.orgnih.gov

Table of Research Findings on Antimicrobial SAR of Benzofuran Derivatives

| Structural Feature | Influence on Antimicrobial Activity | Reference |

| Electron-withdrawing groups on the aromatic ring (e.g., halogens) | Generally increases potency | nih.govresearchgate.net |

| Electron-donating groups on the aromatic ring | Generally weakens potency | nih.gov |

| Substituents at the C-2 and C-3 positions | Significantly modulates activity | scienceopen.com |

| Halogen (e.g., Bromo) substituents on the phenyl ring attached to benzofuran | Can exhibit excellent antibacterial activity | nih.gov |

| Pyrazoline and thiazole (B1198619) moieties fused with benzofuran | Essential for their antimicrobial activity | nih.gov |

Derivatization Strategies and Advanced Chemical Transformations for Analogues of Methyl 2 6 Fluorobenzofuran 3 Yl Acetate

Methods for Further Functionalization of the Benzofuran (B130515) Ring System

The benzofuran ring system of Methyl 2-(6-fluorobenzofuran-3-yl)acetate offers several positions for further functionalization to modulate its biological activity. The fluorine atom at the C6 position influences the electronic properties of the benzene (B151609) ring, while the furan (B31954) ring also presents sites for chemical modification.

Key strategies for functionalizing the benzofuran ring include:

Electrophilic Aromatic Substitution: Positions C4, C5, and C7 on the benzene portion of the benzofuran ring are susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fluorine and the fused furan ring will influence the regioselectivity of these reactions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the benzofuran scaffold. acs.org For instance, if additional halogen atoms are introduced onto the ring, Suzuki, Stille, or Heck coupling reactions can be employed. mdpi.com Recent advancements have also demonstrated the utility of nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds through the activation of the aromatic C–F bond. nih.govbeilstein-journals.orgbohrium.comresearchgate.net This method allows for the synthesis of a range of 2-arylbenzofurans under mild conditions. nih.govbeilstein-journals.orgbohrium.com

C-H Bond Functionalization: Direct C-H activation and functionalization have emerged as an efficient strategy for modifying heterocyclic scaffolds. Palladium-catalyzed C-H arylation, often using a directing group, can selectively introduce substituents at specific positions, such as C2 or C7, providing a direct route to novel analogues without the need for pre-functionalized substrates. mdpi.com

Transition-Metal-Free Coupling: Acid-mediated, transition-metal-free intermolecular C-F/C-H cross-coupling has been developed for the synthesis of 2-arylbenzofurans. rsc.org This method involves treating 2-fluorobenzofurans with arenes in the presence of a Lewis acid like AlCl₃, proceeding through an α-fluorine-stabilized carbocation intermediate. rsc.org

The table below summarizes various functionalization reactions applicable to the benzofuran ring system.

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference |

| Nickel-Catalyzed Cross-Coupling | Arylboronic acids, Ni(cod)₂, PCy₃ | C2 (via C-F activation) | nih.gov, beilstein-journals.org, researchgate.net |

| Palladium-Catalyzed C-H Arylation | Aryl iodides, Pd(OAc)₂, AgOAc, NaOAc | C3 | mdpi.com |

| Acid-Mediated C-F/C-H Coupling | Arenes, AlCl₃ | C2 | rsc.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C4, C7 | nih.gov |

| Halogenation | Br₂, Cl₂, or NBS, NCS | C2, C5, C7 | nih.gov |

Chemical Modifications of the Methyl Acetate (B1210297) Side Chain

The methyl acetate side chain at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate structures.

The most direct modification of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 2-(6-fluorobenzofuran-3-yl)acetic acid. This transformation is typically achieved under basic conditions (e.g., LiOH, NaOH in a mixture of THF/water) or acidic conditions. acs.org The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives.

Amidation is commonly accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU are frequently used. nih.gov This approach allows for the introduction of a vast number of commercially available amines, enabling extensive exploration of the structure-activity relationship (SAR). For example, a series of 2-(benzofuran-2-yl)-N-(hydroxyphenyl)acetamides were synthesized using EDCI as the coupling agent. nih.gov Another method involves converting the acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.

| Starting Material | Reaction | Reagents | Product | Reference |

| This compound | Hydrolysis | LiOH, THF/H₂O | 2-(6-fluorobenzofuran-3-yl)acetic acid | acs.org |

| 2-(6-fluorobenzofuran-3-yl)acetic acid | Amidation | Amine, EDCI, DCM | 2-(6-fluorobenzofuran-3-yl)acetamide derivative | nih.gov |

| (6-Hydroxy-1-benzofuran-3-yl)acetic acid | Amidation | 1,1'-Carbonyldiimidazole, NH₄OAc, TEA | 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide | nih.gov |

Beyond simple amides, the methyl acetate side chain can be elaborated into more complex functionalities.

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, 2-(6-fluorobenzofuran-3-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a starting point for further reactions, such as etherification or conversion to leaving groups for nucleophilic substitution.

Chain Extension: The carboxylic acid obtained from hydrolysis can undergo reactions to extend the carbon chain. For example, Arndt-Eistert homologation can be used to add a methylene (B1212753) group, converting the acetic acid derivative into a propionic acid derivative.

Formation of Other Heterocycles: The side chain can be used to construct new heterocyclic rings. For instance, condensation of the corresponding carbohydrazide (B1668358) (formed from the methyl ester and hydrazine) with various substituted benzaldehydes can yield new benzofuran derivatives containing additional heterocyclic motifs. nih.gov

Synthesis of Novel Hybrid Molecules Incorporating the Benzofuran Acetate Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or dual-acting capabilities. nih.gov The benzofuran acetate scaffold is an excellent platform for creating such hybrid molecules. researchgate.netnih.gov

Strategies for synthesizing these hybrids often involve using the functional handles on the benzofuran ring or the acetate side chain. For example:

Amide-Linked Hybrids: The carboxylic acid derived from this compound can be coupled with other biologically active molecules containing an amine group (e.g., piperazine, imidazole, tacrine (B349632) analogues) to form amide-linked hybrids. nih.govnih.gov

Ether-Linked Hybrids: If a hydroxyl group is present on the benzofuran ring (or introduced synthetically), it can be used to form ether linkages with other scaffolds. For instance, new heterocyclic/benzofuran hybrids have been synthesized by preparing key bromide intermediates from a hydroxy-benzofuran, followed by reaction with various heterocycles. nih.gov

Multi-step Syntheses: More complex hybrids can be constructed through multi-step reaction sequences. For example, benzofuran-isatin and benzofuran N-acylhydrazone hybrids have been synthesized and evaluated for their biological activities. researchgate.netresearchgate.net Similarly, benzofuran-pyrazole hybrids have shown promise as antimicrobial agents. researchgate.net

The design of these hybrids often targets multiple aspects of a disease's pathology, such as the development of multi-target drugs for complex conditions like Alzheimer's disease, where hybrids have been designed to inhibit both cholinesterase and beta-amyloid aggregation. nih.gov

Strategies for Lead Optimization through Iterative Chemical Modification

Lead optimization is an iterative process where a lead compound, identified through screening, is chemically modified to improve its pharmacological and pharmacokinetic properties. youtube.comyoutube.com For analogues of this compound, this process involves a systematic exploration of structure-activity relationships (SAR). nih.gov

The optimization process typically follows these steps:

Initial SAR Exploration: A first set of analogues is synthesized by making simple modifications to the lead compound. This could involve changing substituents on the benzofuran ring or diversifying the amide portion of the side chain.

In Vitro Testing: The new analogues are tested in a battery of in vitro assays to evaluate their potency, selectivity against the target, and preliminary ADME (absorption, distribution, metabolism, and excretion) properties. youtube.com

Data Analysis and Design of New Analogues: The data from the in vitro assays are analyzed to build an SAR model. This model guides the design of the next generation of compounds. For example, it might be found that electron-withdrawing groups at the C5 position increase activity, or that a specific hydrogen bond donor in the amide side chain is crucial for binding. nih.gov

Iterative Cycles: This cycle of synthesis, testing, and analysis is repeated. With each cycle, the aim is to refine the properties of the compounds, moving closer to a candidate suitable for in vivo studies. youtube.com

For benzofuran derivatives, SAR studies have revealed that substitutions at the C2 and C3 positions are often crucial for cytotoxic activity. nih.gov The inclusion of hydrophilic groups, like piperidine, can improve physicochemical properties. nih.gov

Development of Combinatorial Libraries of Benzofuran Derivatives

Combinatorial chemistry provides a powerful approach for the rapid synthesis of a large number of related compounds, known as a library. nih.gov The development of combinatorial libraries of benzofuran derivatives allows for a broad and efficient exploration of chemical space to identify new hits and optimize existing leads. acs.orgacs.org

Diversity-oriented synthesis (DOS) is a key strategy used to create structurally diverse libraries from a common scaffold. nih.gov For the benzofuran core, efficient synthetic protocols have been developed to prepare libraries of compounds such as 3-carboxy-2-aryl benzofurans. acs.orgnih.govresearchgate.net

A typical approach for building a benzofuran library involves:

Scaffold Synthesis: A core benzofuran scaffold with functional handles for diversification is synthesized. This could be, for example, a 2-bromo-3-carboxybenzofuran derivative.

Diversification: The scaffold is then reacted with a variety of building blocks. For instance, the 2-bromo position can be diversified using a range of aryl boronic acids via Suzuki coupling, while the carboxylic acid at C3 can be converted into a diverse library of amides using various amines. acs.orgnih.gov

Solid-Phase Synthesis: To streamline the process and facilitate purification, solid-phase synthesis can be employed. researchgate.net The benzofuran scaffold is attached to a solid support (resin), and subsequent reactions are carried out. After the final step, the desired compound is cleaved from the resin.

By carefully selecting diverse and lead-like building blocks, these libraries can be designed to cover a wide range of physicochemical properties, increasing the probability of discovering novel biologically active compounds. acs.orgacs.org

Role in Pre Clinical Drug Discovery and Medicinal Chemistry Research

Identification of Benzofuran (B130515) Scaffolds as Hits and Leads in Drug Discovery Programs

The journey of a drug from a concept to a clinical candidate begins with the identification of "hits"—compounds that show desired activity against a biological target in an initial screen. These hits are then optimized into "leads," which have more drug-like properties. Benzofuran scaffolds, including derivatives like Methyl 2-(6-fluorobenzofuran-3-yl)acetate, are often identified as promising hits and leads through various screening methodologies. nih.gov Their versatile chemical nature allows for the synthesis of large, diverse libraries of related molecules, increasing the probability of finding compounds with specific biological activities. nih.govacs.org

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of hundreds of thousands of compounds against a specific biological target. bmglabtech.comox.ac.uk In this process, large "compound libraries" containing a diverse array of chemical structures are screened to identify initial hits. chemdiv.comthermofisher.com

Benzofuran compound libraries, which would include molecules such as this compound, are frequently used in HTS campaigns due to the scaffold's known biological relevance. nih.govnih.gov For example, a high-throughput, cell-based assay was used to screen approximately 300,000 compounds, which led to the identification of a benzofuran class of Hepatitis C Virus (HCV) inhibitors. nih.gov The primary goal of HTS is to filter these vast libraries down to a manageable number of "hits" that demonstrate the desired effect on the target. bmglabtech.com These hits then serve as the starting point for more focused medicinal chemistry efforts. chemdiv.com The process leverages automation, miniaturization (using 384-, 1536-, or even 3456-well plates), and sensitive detection methods to quickly assess the activity of each compound in the library. bmglabtech.comox.ac.uk

Table 1: Overview of High-Throughput Screening (HTS)

| Feature | Description |

| Objective | To rapidly screen large libraries of compounds to identify "hits" with activity against a biological target. bmglabtech.com |

| Technology | Utilizes robotics, automated liquid handling, and multi-mode plate readers for detection. ox.ac.uk |

| Formats | Assays are miniaturized into high-density microplates (e.g., 384, 1536-well). bmglabtech.com |

| Compound Libraries | Can contain hundreds of thousands of diverse small molecules, including benzofuran derivatives. nih.gov |

| Outcome | Identification of active compounds ("hits") that form the basis for the next phase of drug discovery (Hit-to-Lead). chemdiv.com |

Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS for finding starting points for drug design. nih.gov Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Daltons). nih.govdrughunter.com These fragments generally bind to their targets with low affinity, requiring highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography for their detection. drughunter.com

The benzofuran core is an ideal chemotype for FBDD. A notable example is the development of inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a target for developing anti-virulence compounds. mdpi.comnih.govlatrobe.edu.au In this research, biophysical screening of a fragment library identified a benzofuran hit, 2-(6-bromobenzofuran-3-yl)acetic acid, which is a close structural analog of this compound. mdpi.comnih.govlatrobe.edu.au Although this initial fragment had a weak, high-millimolar affinity, its binding mode was determined using X-ray crystallography. mdpi.comlatrobe.edu.aumonash.edu This structural information provided a clear path for chemists to synthetically elaborate the fragment, growing it into a more potent molecule with improved binding affinity. mdpi.comcfbd.org.au This approach highlights the power of FBDD to build potent leads from simple, weakly binding benzofuran cores. drughunter.com

Strategies for Lead Optimization and Pre-Clinical Candidate Development

Once a promising hit, such as a benzofuran derivative, is identified, it enters the lead optimization phase. The goal is to systematically modify the molecule's chemical structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), ultimately developing a pre-clinical candidate. nih.gov

Lead optimization is an iterative process guided by the Design, Make, Test, Analyze (DMTA) cycle. researchgate.netresearchgate.net This cyclical process is the engine of medicinal chemistry, driving the refinement of a lead compound.

Design: Medicinal chemists design new analogs of the lead compound. For a molecule like this compound, this could involve modifying the fluorine atom to other halogens or functional groups, altering the ester group to an amide or carboxylic acid, or adding substituents to other positions on the benzofuran ring. mdpi.comlatrobe.edu.au These designs are often guided by computational modeling and an understanding of the structure-activity relationships (SAR). researchgate.net

Make: Organic chemists synthesize the newly designed compounds. researchgate.net Numerous synthetic methodologies have been developed to efficiently produce substituted benzofurans. mdpi.comacs.orgquantumzeitgeist.com

Test: The synthesized compounds are evaluated in a series of biological and physicochemical assays to measure properties like target inhibition, cellular activity, solubility, and metabolic stability. researchgate.netchemaxon.com

Analyze: The data from the testing phase is analyzed to understand the SAR—how each chemical modification affected the compound's properties. chemaxon.com This analysis informs the next round of design, starting the cycle anew. researchgate.net

This iterative process continues, with each cycle ideally producing compounds with improved properties, moving closer to a final drug candidate. researchgate.net

Identifying the specific biological macromolecule (the "target") with which a compound interacts is crucial for understanding its mechanism of action and for rational drug design. nih.gov For benzofuran scaffolds, a wide variety of biological targets have been identified, reflecting the diverse therapeutic potential of this chemical class. taylorandfrancis.com

For example, different benzofuran derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for lung cancer therapy, agonists of the Stimulator of Interferon Genes (STING) for antiviral applications, and inhibitors of the HIF-1 pathway in cancer cells. nih.govnih.govnih.govnih.gov In one study, a library of benzofuran-1,2,3-triazole hybrids was designed and screened in silico to identify potential EGFR inhibitors. nih.govnih.gov Molecular docking studies predicted that these compounds could form stable interactions within the active site of the receptor, highlighting their potential as targeted inhibitors. nih.govnih.gov Once a target is identified, it must be validated to confirm that modulating its activity leads to the desired therapeutic effect. This validation often involves genetic techniques or the use of well-characterized tool compounds.

Table 2: Examples of Biological Targets for Benzofuran Derivatives

| Target | Therapeutic Area | Example Activity |

| DsbA | Anti-infective (Anti-virulence) | Inhibition of virulence factor folding in E. coli. mdpi.comfao.org |

| EGFR | Oncology | Inhibition of receptor tyrosine kinase in lung cancer. nih.govnih.gov |

| STING | Antiviral / Immunology | Agonism to induce an innate immune response. nih.gov |

| HIF-1 Pathway | Oncology | Inhibition of pathway involved in tumor survival. nih.gov |

| Tubulin | Oncology | Inhibition of microtubule polymerization. nih.gov |

| Estrogen Receptor (ERα) | Oncology | Inhibition for ER-dependent breast cancer. nih.gov |

Innovative Methodologies and Collaborations in Benzofuran-Based Drug Discovery

Challenges and Opportunities in the Translational Research of Benzofuran Compounds

The translation of promising pre-clinical findings into clinical applications is a significant hurdle in drug development. Benzofuran compounds, despite their therapeutic potential, are no exception.

Challenges:

Toxicity and Off-Target Effects: While the benzofuran scaffold is present in some approved drugs, certain derivatives can exhibit toxicity. Thorough toxicological profiling is necessary to identify and mitigate potential adverse effects. Off-target interactions can also lead to unwanted side effects.

Pharmacokinetics and Drug Metabolism: The metabolic fate of benzofuran compounds can be complex. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing dosing regimens and ensuring adequate drug exposure at the target site.

Intellectual Property: The broad patent landscape for benzofuran derivatives can present challenges for new inventions. A thorough understanding of the existing intellectual property is necessary to secure patent protection for novel compounds and their applications.

Opportunities:

Chemical Diversity: The benzofuran scaffold allows for a high degree of chemical modification, providing ample opportunities to fine-tune the pharmacological properties of drug candidates. nih.gov Advances in synthetic chemistry continue to expand the accessible chemical space for novel benzofuran derivatives.

Target-Based Drug Design: A deeper understanding of the molecular targets of benzofuran compounds allows for more rational, target-based drug design approaches. This can lead to the development of more potent and selective inhibitors with improved therapeutic indices.

Repurposing and New Indications: Existing benzofuran-containing drugs and well-characterized compounds could be explored for new therapeutic indications. This drug repurposing strategy can significantly reduce the time and cost of drug development.

Biomarker Development: The identification of predictive biomarkers can help to identify patient populations that are most likely to respond to a particular benzofuran-based therapy, paving the way for personalized medicine approaches.

Interactive Data Table: Key Considerations in Benzofuran Translational Research

| Research Phase | Key Challenge | Potential Opportunity |

| Lead Discovery | Identifying novel and potent hits | High-throughput screening of diverse benzofuran libraries |

| Lead Optimization | Improving potency, selectivity, and ADME properties | Structure-based drug design and parallel synthesis |

| Pre-clinical Development | Assessing safety and efficacy in animal models | Development of relevant disease models and biomarker assays |

| Clinical Development | Demonstrating clinical benefit in humans | Stratification of patient populations using biomarkers |

Future Research Directions and Emerging Trends in Fluorinated Benzofuran Acetate Chemistry

Advancements in Stereoselective and Asymmetric Synthesis of Fluorinated Benzofurans

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective and asymmetric synthetic methods for producing enantiomerically pure fluorinated benzofurans is a critical area of ongoing research. Future advancements are anticipated in the following areas:

Development of Novel Chiral Catalysts: The design and application of new chiral catalysts, including organocatalysts, transition metal complexes, and biocatalysts, will be instrumental in achieving high enantioselectivity and diastereoselectivity in the synthesis of fluorinated benzofuran (B130515) cores. Research is likely to focus on catalysts that can effectively control the stereochemistry of key bond-forming reactions in the construction of the benzofuran ring or the introduction of the acetate (B1210297) side chain.

Asymmetric Fluorination Strategies: The development of novel asymmetric fluorination methods will enable the direct and stereocontrolled introduction of fluorine atoms onto the benzofuran scaffold. This includes the use of chiral fluorinating reagents and catalytic enantioselective fluorination reactions.

Flow Chemistry for Stereoselective Synthesis: The integration of flow chemistry techniques can offer improved control over reaction parameters, leading to enhanced stereoselectivity and safety, particularly in exothermic fluorination reactions. Continuous flow processes can also facilitate the scalable and efficient production of chiral fluorinated benzofuran intermediates.

| Synthetic Strategy | Catalyst Type | Key Advantages |

| Asymmetric Cyclization | Chiral Organocatalysts | Metal-free, environmentally benign, high enantioselectivity. |

| Enantioselective C-H Functionalization | Transition Metal Complexes (e.g., Pd, Rh, Ir) | High atom economy, direct functionalization of the benzofuran core. |

| Biocatalytic Desymmetrization | Enzymes (e.g., lipases, hydrolases) | High stereospecificity, mild reaction conditions, environmentally friendly. |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Benzofuran Design and Prediction of Activity

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel fluorinated benzofuran derivatives with desired therapeutic properties. Future trends in this domain include:

Predictive Modeling of Bioactivity: AI and ML algorithms can be trained on existing datasets of benzofuran compounds to develop predictive models for various biological activities, such as enzyme inhibition or receptor binding. These models can then be used to virtually screen large libraries of candidate molecules, identifying those with the highest probability of success and thereby reducing the time and cost of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new fluorinated benzofuran structures with optimized properties. By learning the underlying patterns in chemical space, these models can propose novel scaffolds and substitution patterns that may not be conceived through traditional medicinal chemistry approaches.

QSAR and Pharmacokinetic Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of fluorinated benzofurans with their biological activity. Furthermore, AI can predict crucial pharmacokinetic properties (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity), enabling the early identification of candidates with favorable drug-like profiles.

Exploration of Novel Biological Pathways and Uncharted Therapeutic Targets for Benzofuran Scaffolds

While benzofurans have been investigated for a range of biological activities, there remains a vast, unexplored landscape of potential therapeutic applications. Future research will likely focus on:

Identification of Novel Molecular Targets: High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets for fluorinated benzofuran acetates. This could unveil previously unknown mechanisms of action and open up new therapeutic avenues for diseases with unmet medical needs.

Modulation of Epigenetic Targets: The benzofuran scaffold has shown promise in targeting epigenetic enzymes. Future research could explore the potential of fluorinated derivatives to modulate other epigenetic targets, such as histone methyltransferases, demethylases, and acetyltransferases, which are implicated in cancer and other diseases.

Targeting Protein-Protein Interactions: The development of fluorinated benzofuran derivatives as inhibitors of protein-protein interactions (PPIs) represents a challenging but highly rewarding area of research. PPIs are involved in a multitude of cellular processes, and their dysregulation is a hallmark of many diseases.

| Potential Therapeutic Area | Key Biological Targets |

| Neurodegenerative Diseases | Butyrylcholinesterase, Glycogen synthase kinase 3 beta (GSK3B) |

| Oncology | Protein kinases, Histone deacetylases (HDACs), Tubulin |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), Nitric oxide synthase 2 (NOS2) |

| Infectious Diseases | Viral enzymes, Bacterial cell wall synthesis proteins |

Development of Sustainable and Green Chemistry Protocols for Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. Future research in the synthesis of fluorinated benzofurans will emphasize the development of more sustainable and eco-friendly protocols:

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a key goal. The use of deep eutectic solvents has also been explored for benzofuran synthesis. mdpi.com

Catalytic and Atom-Economic Reactions: The development of catalytic reactions that proceed with high atom economy, minimizing the generation of waste, is a central tenet of green chemistry. This includes C-H activation and functionalization reactions that avoid the need for pre-functionalized starting materials.

Microwave-Assisted and Flow Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. As mentioned earlier, flow chemistry offers enhanced safety and scalability for the synthesis of fluorinated compounds.

Biocatalysis: The use of enzymes as catalysts in the synthesis of fluorinated benzofurans offers the advantages of high selectivity, mild reaction conditions, and the use of renewable resources.

Multidisciplinary Research Approaches Combining Chemical Synthesis, Computational Science, and Biological Evaluation

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. The future of fluorinated benzofuran acetate research will be characterized by the seamless integration of chemical synthesis, computational science, and biological evaluation:

Iterative Design-Synthesis-Test Cycles: A synergistic approach where computational models guide the design of new compounds, which are then synthesized and biologically evaluated. The experimental data is then used to refine the computational models, creating a closed-loop discovery engine that accelerates the identification of promising drug candidates.

Structural Biology-Informed Design: The use of X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of fluorinated benzofurans bound to their biological targets can provide invaluable insights for the rational design of more potent and selective inhibitors.

Systems Biology Approaches: Understanding the effects of fluorinated benzofurans at a systems level, by integrating data from genomics, proteomics, and metabolomics, can provide a more holistic view of their mechanism of action and potential off-target effects. This comprehensive understanding is crucial for the development of safer and more effective therapeutics.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(6-fluorobenzofuran-3-yl)acetate, and how can reaction yields be improved?

Methodological Answer: A common approach involves esterification or hydrolysis of precursor esters. For example, refluxing ethyl 2-(halobenzofuran-yl)acetate derivatives with potassium hydroxide in a methanol/water mixture (e.g., 5 h reflux at 82% yield) followed by acidification and purification via column chromatography (ethyl acetate as eluent) is effective . Key parameters for optimization include:

- Reaction time and temperature : Prolonged reflux improves hydrolysis efficiency.

- Purification : Use gradient elution in column chromatography to isolate the product from byproducts.

- Catalyst selection : Alkaline conditions (e.g., KOH) enhance ester cleavage .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR : Prioritize H and C NMR to confirm the benzofuran scaffold and ester group. For example, methyl ester protons typically resonate at δ 3.6–3.8 ppm, while fluorinated aromatic protons appear downfield (δ 7.0–7.5 ppm) .

- FTIR : Look for ester C=O stretching (~1740 cm) and C-F vibrations (1100–1000 cm) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.